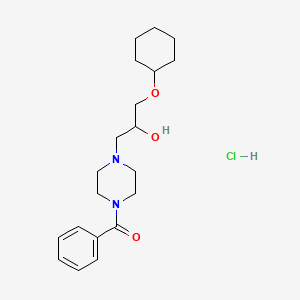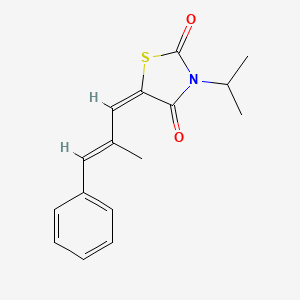
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N-2-(3,4-dichlorophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising drug candidate for the treatment of various neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease.
Mechanism of Action
ADX-47273 acts as a positive allosteric modulator of N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to a specific site on N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, ADX-47273 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This, in turn, can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
ADX-47273 has been shown to have several biochemical and physiological effects, including enhancing long-term potentiation (LTP), increasing synaptic plasticity, and promoting neuroprotection. These effects are thought to be mediated by the modulation of various signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
ADX-47273 has several advantages for lab experiments, including its high selectivity for N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the research and development of ADX-47273. One area of focus is the optimization of the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another area of interest is the exploration of ADX-47273's potential in treating other neurological and psychiatric disorders, such as autism spectrum disorder and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying ADX-47273's effects on synaptic plasticity and neuroprotection.
Synthesis Methods
The synthesis of ADX-47273 involves several steps, including the preparation of 1-adamantylamine, 3,4-dichlorophenylboronic acid, and phenylsulfonyl chloride, followed by the coupling of these compounds with glycine methyl ester to form the target molecule. The synthesis route has been optimized to achieve high yield and purity of ADX-47273.
Scientific Research Applications
ADX-47273 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models, ADX-47273 has shown efficacy in improving cognitive function, reducing anxiety-like behavior, and enhancing social interaction. In humans, ADX-47273 has been shown to be safe and well-tolerated, with promising results in treating schizophrenia and major depressive disorder.
properties
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O3S/c25-21-7-6-19(11-22(21)26)28(32(30,31)20-4-2-1-3-5-20)15-23(29)27-24-12-16-8-17(13-24)10-18(9-16)14-24/h1-7,11,16-18H,8-10,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFPIPPFNDGBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN(C4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)